molecular formula C13H12O4 B5525314 methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate

Cat. No.: B5525314
M. Wt: 232.23 g/mol
InChI Key: BWMLPJNDFRIQHE-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate has several scientific research applications:

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research in this area is likely to focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate stands out due to its specific ester and ketone functionalities, which can be further modified to enhance its biological activities. Its unique structure allows for diverse chemical reactions, making it a versatile compound in research and development.

Properties

IUPAC Name

methyl 4-(1-benzofuran-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-13(15)7-6-10(14)12-8-9-4-2-3-5-11(9)17-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMLPJNDFRIQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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